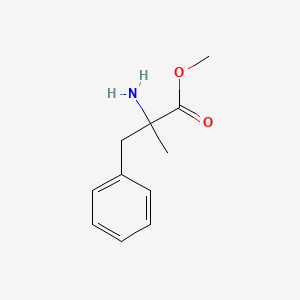
2-chloro-3-methylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-3-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used in industrial settings due to their high yield and selectivity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity for their environmental benefits .
化学反応の分析
Types of Reactions
2-chloro-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinolines and related compounds.
科学的研究の応用
2-chloro-3-methylquinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell signaling pathways or induce apoptosis in cancer cells . The exact mechanism of action depends on the specific biological context and target .
類似化合物との比較
Similar Compounds
2-chloroquinoline-3-carbaldehyde: Similar structure but with an aldehyde group at the 3-position instead of a methyl group and carboxylic acid.
2-chloro-4-methylquinoline-3-carboxylic acid: Similar structure but with the methyl and carboxylic acid groups at different positions.
Uniqueness
2-chloro-3-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, methyl group, and carboxylic acid group in specific positions allows for unique reactivity and interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
861578-31-6 |
|---|---|
分子式 |
C11H8ClNO2 |
分子量 |
221.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



